molecular formula C14H11Cl3O2 B14719737 2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol CAS No. 6621-68-7

2,2'-(2,2,2-Trichloroethane-1,1-diyl)diphenol

Cat. No.: B14719737
CAS No.: 6621-68-7
M. Wt: 317.6 g/mol
InChI Key: GNXSMNAKPGVLDL-UHFFFAOYSA-N
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Description

2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is an organic compound characterized by the presence of two phenol groups attached to a central trichloroethane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol typically involves the reaction of trichloroacetaldehyde with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes condensation to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol undergoes various chemical reactions, including:

    Oxidation: The phenol groups can be oxidized to quinones under the influence of strong oxidizing agents.

    Reduction: The trichloroethane moiety can be reduced to form dichloroethane derivatives.

    Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dichloroethane derivatives.

    Substitution: Nitro and halogenated phenol derivatives.

Scientific Research Applications

2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The trichloroethane moiety may also interact with hydrophobic regions of proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known insecticide with a similar trichloroethane core.

    2,2,2-Trichloroethane-1,1-diol: A compound with a similar trichloroethane moiety but different functional groups.

    6,6′-(2,2,2-Trichloroethane-1,1-diyl)bis(2,4-dichlorophenol): Another compound with a trichloroethane core and additional chlorine substituents on the phenol rings.

Uniqueness

2,2’-(2,2,2-Trichloroethane-1,1-diyl)diphenol is unique due to its specific arrangement of phenol groups and the trichloroethane moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

6621-68-7

Molecular Formula

C14H11Cl3O2

Molecular Weight

317.6 g/mol

IUPAC Name

2-[2,2,2-trichloro-1-(2-hydroxyphenyl)ethyl]phenol

InChI

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-5-1-3-7-11(9)18)10-6-2-4-8-12(10)19/h1-8,13,18-19H

InChI Key

GNXSMNAKPGVLDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C(Cl)(Cl)Cl)O

Origin of Product

United States

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